molecular formula C14H17NO2 B1467716 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine CAS No. 877058-75-8

4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine

Cat. No.: B1467716
CAS No.: 877058-75-8
M. Wt: 231.29 g/mol
InChI Key: NYFDERBXIMWIBT-UHFFFAOYSA-N
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Description

This compound is known for its selective and potent antagonistic properties towards the Lysophosphatidic Acid Receptor 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is favored due to its mild and functional group-tolerant reaction conditions . The general steps include:

  • Preparation of the boronic acid or ester reagent.
  • Coupling with the appropriate halide under palladium catalysis.
  • Purification of the product through standard chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in its synthesis due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of the Lysophosphatidic Acid Receptor 1.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by antagonizing the Lysophosphatidic Acid Receptor 1. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting this receptor, 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine can modulate these pathways, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

  • 4-[2-(4-Phenoxy)-ethyl]-morpholine
  • 4-[2-(4-Methoxy-phenoxy)-ethyl]-morpholine

Comparison: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

4-[2-(4-ethynylphenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13-3-5-14(6-4-13)17-12-9-15-7-10-16-11-8-15/h1,3-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDERBXIMWIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (4.15 g, 30.0 mmol) was added to a solution of the 4-[2-(4-trimethylsilanylethynyl-phenoxy)-ethyl]-morpholine 101b in methanol (25 mL). The mixture stirred at room temperature for 2.5 h and was then filtered through a pad of Celite along with dichloromethane. The filtrate was concentrated and partitioned between dichloromethane and water. The aqueous phase was separated and extracted with dichloromethane. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated to afford an orange oil. This oil was purified via column chromatography (eluting with 50-100% ethyl acetate-hexane) to afford 4-[2-(4-ethynyl-phenoxy)-ethyl]-morpholine 102b as an orange solid. MS (MH+) 232.2; Calculated 231 for C14H17NO2.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
4-[2-(4-trimethylsilanylethynyl-phenoxy)-ethyl]-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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